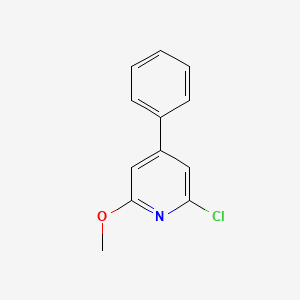
3-Pyridinecarboxaldehyde, 6-(trifluoromethyl)-, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethyl)nicotinaldehyde oxime is a chemical compound characterized by the presence of a trifluoromethyl group attached to the nicotinaldehyde oxime structure
Vorbereitungsmethoden
The synthesis of 6-(Trifluoromethyl)nicotinaldehyde oxime typically involves the reaction of 6-(Trifluoromethyl)nicotinaldehyde with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the oxime derivative. Industrial production methods may involve optimized reaction conditions, such as temperature and pH control, to maximize yield and purity.
Analyse Chemischer Reaktionen
6-(Trifluoromethyl)nicotinaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to other functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethyl)nicotinaldehyde oxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethyl)nicotinaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a potent agent in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-(Trifluoromethyl)nicotinaldehyde oxime include:
2-Methyl-6-(trifluoromethyl)nicotinaldehyde oxime: Similar structure with a methyl group instead of a hydrogen atom.
6-(Trifluoromethyl)nicotinaldehyde: Lacks the oxime group but shares the trifluoromethyl and nicotinaldehyde structure. The uniqueness of 6-(Trifluoromethyl)nicotinaldehyde oxime lies in its combination of the trifluoromethyl group and the oxime functionality, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H5F3N2O |
|---|---|
Molekulargewicht |
190.12 g/mol |
IUPAC-Name |
(NE)-N-[[6-(trifluoromethyl)pyridin-3-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)6-2-1-5(3-11-6)4-12-13/h1-4,13H/b12-4+ |
InChI-Schlüssel |
RDEOOSFRTWGOEG-UUILKARUSA-N |
Isomerische SMILES |
C1=CC(=NC=C1/C=N/O)C(F)(F)F |
Kanonische SMILES |
C1=CC(=NC=C1C=NO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B12962211.png)













